molecular formula C12H23NO3 B13519783 Tert-butyl 2-(piperidin-3-ylmethoxy)acetate

Tert-butyl 2-(piperidin-3-ylmethoxy)acetate

Cat. No.: B13519783
M. Wt: 229.32 g/mol
InChI Key: TWAMHEYEORILOO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is an organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for tert-butyl 2-[(piperidin-3-yl)methoxy]acetate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of piperidine-containing compounds and their biological activities.

    Industry: Used in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(piperidin-3-yl)methoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can serve as a pharmacophore, a part of the molecule responsible for its biological activity. The ester group can be hydrolyzed in vivo to release the active piperidine derivative, which can then exert its effects on the target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with a carbamate group instead of an ester.

    Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Contains a trifluoromethyl group and a carbamate group.

    Tert-butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 2-[(piperidin-3-yl)methoxy]acetate is unique due to its specific combination of a piperidine ring and an ester group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-(piperidin-3-ylmethoxy)acetate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)9-15-8-10-5-4-6-13-7-10/h10,13H,4-9H2,1-3H3

InChI Key

TWAMHEYEORILOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC1CCCNC1

Origin of Product

United States

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